Cas no 847799-64-8 (2-Bromo-N-methylpyridin-4-amine)

2-Bromo-N-methylpyridin-4-amine is a brominated pyridine derivative featuring a methylamino substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromine atom enables efficient cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The methylamino group enhances solubility and provides a handle for further functionalization. The compound’s stability under standard storage conditions and well-characterized reactivity profile make it a reliable building block for researchers. Its utility in medicinal chemistry is underscored by its role in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
2-Bromo-N-methylpyridin-4-amine structure
847799-64-8 structure
Product Name:2-Bromo-N-methylpyridin-4-amine
CAS No:847799-64-8
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD18259179
CID:1826174
PubChem ID:17896101
Update Time:2025-06-14

2-Bromo-N-methylpyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-methyl-4-pyridinamine
    • 2-BROMO-N-METHYLPYRIDIN-4-AMINE
    • 2-Bromo-N-methyl-pyridin-4-amine
    • STL556567
    • BBL102761
    • AK161537
    • ST24040211
    • 2-Bromo-N-methyl-4-pyridinamine (ACI)
    • 2-Bromo-N-methylpyridin-4-amine
    • MDL: MFCD18259179
    • Inchi: 1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
    • InChI Key: ATSKYIMSPYCKFF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(NC)C=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Topological Polar Surface Area: 24.9

2-Bromo-N-methylpyridin-4-amine Security Information

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2-Bromo-N-methylpyridin-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, reflux
1.2 Solvents: Water ;  0 °C
Reference
Structure-Activity Relationships of Radioiodinated Benzoimidazopyridine Derivatives for Detection of Tau Pathology
Kaide, Sho; Ono, Masahiro ; Watanabe, Hiroyuki; Kitada, Ayane; Yoshimura, Masashi; et al, ACS Medicinal Chemistry Letters, 2018, 9(5), 478-483

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  16 h, 80 °C
Reference
Kinetic analyses and structure-activity relationship studies of synthetic lysine acetylation catalysts
Yamatsugu, Kenzo; Furuta, Masahiro; Xi, Siqi; Amamoto, Yoshifumi; Liu, Jiaan; et al, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5359-5367

2-Bromo-N-methylpyridin-4-amine Raw materials

2-Bromo-N-methylpyridin-4-amine Preparation Products

2-Bromo-N-methylpyridin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:847799-64-8)2-Bromo-N-methylpyridin-4-amine
Order Number:A863999
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):301.0/1502.0
Email:sales@amadischem.com

2-Bromo-N-methylpyridin-4-amine Related Literature

Additional information on 2-Bromo-N-methylpyridin-4-amine

Recent Advances in the Study of 2-Bromo-N-methylpyridin-4-amine (CAS: 847799-64-8) and Its Applications in Chemical Biology and Medicine

2-Bromo-N-methylpyridin-4-amine (CAS: 847799-64-8) is a significant chemical compound in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

The compound's unique structure, featuring a bromine substituent and a methylamine group on a pyridine ring, makes it an attractive intermediate for various chemical transformations. Recent synthetic methodologies have optimized the preparation of 2-Bromo-N-methylpyridin-4-amine, improving yield and purity while reducing environmental impact. These advancements are crucial for scaling up production and ensuring the compound's availability for further research and development.

In terms of biological activity, 2-Bromo-N-methylpyridin-4-amine has shown promise as a precursor in the synthesis of kinase inhibitors. Kinases play a pivotal role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Researchers have utilized this compound to develop selective inhibitors targeting specific kinases, demonstrating potent activity in preclinical models. These findings underscore the compound's potential in the design of next-generation therapeutics.

Moreover, recent studies have explored the compound's utility in chemical biology, particularly in the development of probes for studying protein-ligand interactions. The bromine atom serves as a handle for further functionalization, enabling the attachment of fluorescent tags or other reporter groups. This versatility has facilitated the creation of tools for investigating biological pathways and identifying new drug targets.

In conclusion, 2-Bromo-N-methylpyridin-4-amine (CAS: 847799-64-8) continues to be a valuable compound in chemical biology and medicinal chemistry. Its applications in drug discovery, kinase inhibitor development, and chemical probe design highlight its importance in advancing biomedical research. Future studies are expected to further elucidate its potential and expand its utility in therapeutic development.

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Amadis Chemical Company Limited
(CAS:847799-64-8)2-Bromo-N-methylpyridin-4-amine
A863999
Purity:99%/99%
Quantity:5g/25g
Price ($):301.0/1502.0
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